molecular formula C12H13Cl3O B14522895 1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene CAS No. 62549-16-0

1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene

Cat. No.: B14522895
CAS No.: 62549-16-0
M. Wt: 279.6 g/mol
InChI Key: RYBQSKRBNJUWQO-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene is an organic compound characterized by the presence of an ethoxy group and a trichlorobutene moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene typically involves the reaction of 1-ethoxy-2-bromobenzene with 3,4,4-trichlorobut-3-en-2-yl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the trichlorobutene moiety to a butane derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or ammonia in an aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of butane derivatives.

    Substitution: Formation of hydroxyl or amine-substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trichlorobutene moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one
  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Uniqueness

1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both an ethoxy group and a trichlorobutene moiety on the benzene ring differentiates it from other similar compounds and contributes to its diverse range of applications.

Properties

CAS No.

62549-16-0

Molecular Formula

C12H13Cl3O

Molecular Weight

279.6 g/mol

IUPAC Name

1-ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene

InChI

InChI=1S/C12H13Cl3O/c1-3-16-10-7-5-4-6-9(10)8(2)11(13)12(14)15/h4-8H,3H2,1-2H3

InChI Key

RYBQSKRBNJUWQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)C(=C(Cl)Cl)Cl

Origin of Product

United States

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